Cas no 156054-85-2 (Thymine-alpha,alpha,alpha,6-d4)

Thymine-alpha,alpha,alpha,6-d4 is a deuterated analog of thymine, where four hydrogen atoms are replaced with deuterium at specified positions. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference in structural and metabolic studies. Its high isotopic purity and chemical stability make it suitable for use as an internal standard in quantitative analyses, particularly in nucleic acid research and drug metabolism investigations. The incorporation of deuterium also minimizes metabolic degradation, allowing for more accurate tracing in kinetic and mechanistic studies. This compound is essential for advanced research requiring precise isotopic labeling.
Thymine-alpha,alpha,alpha,6-d4 structure
156054-85-2 structure
Product Name:Thymine-alpha,alpha,alpha,6-d4
CAS No:156054-85-2
MF:C5H6N2O2
MW:130.137987613678
CID:107257
PubChem ID:16213347
Update Time:2025-11-02

Thymine-alpha,alpha,alpha,6-d4 Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione-6-d,5-(methyl-d3)-, radical ion(1-) (9CI)
    • 6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
    • Thymine-methyl-d3-6-d
    • thymine-d4(methyl-d3,6-d1)
    • THYMINE-ALPHA,ALPHA,ALPHA,6-D4
    • THYMINE-METHYL-D3-6-D, 98 ATOM % D
    • CS-0626259
    • Thymine-d4 (methyl-d3,6-d1)
    • D99207
    • thymine-d4
    • DTXSID80583886
    • 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
    • CS-0226377
    • Thymine-d4 (methyl-d3,6-d1), 98 atom % D, >=99% (CP)
    • J-009272
    • 156054-85-2
    • Thymine-d4-1
    • SCHEMBL13868067
    • HY-W010450S4
    • HY-W010450S
    • 200496-79-3
    • Thymine-d4; 2,4(1H,3H)-Pyrimidinedione-6-d, 5-(methyl-d3)- (9CI, ACI); 5-(Methyl-d3)-2,4(1H,3H)-pyrimidinedione-6-d (ACI); Thymine-d4; Thymine-D4 (6-D,methyl-D3); Thymine-a,a,a,6-d4
    • THYMINE (A,A,A,6-D4, 98%)
    • Thymine-alpha,alpha,alpha,6-d4
    • Inchi: 1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D
    • InChI Key: RWQNBRDOKXIBIV-MZCSYVLQSA-N
    • SMILES: O=C1C(C([2H])([2H])[2H])=C([2H])NC(N1)=O

Computed Properties

  • Exact Mass: 130.06800
  • Monoisotopic Mass: 130.068034422g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: nothing
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.266
  • Melting Point: 325-327 °C(lit.)
  • Refractive Index: 1.489
  • PSA: 58.53000
  • LogP: -0.29250
  • Solubility: Not determined

Thymine-alpha,alpha,alpha,6-d4 Security Information

  • WGK Germany:3

Thymine-alpha,alpha,alpha,6-d4 Pricemore >>

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Additional information on Thymine-alpha,alpha,alpha,6-d4

Thymine-alpha,alpha,alpha,6-d4: A Key Compound in Nucleotide Chemistry and Drug Development

Thymine-alpha,alpha,alpha,6-d4, with the chemical identifier CAS No. 156054-85-2, represents a modified nucleoside derivative that has garnered significant attention in the field of biomedical research. This compound is a deuterated form of thymine, a fundamental component of DNA, and its unique structural modifications offer novel opportunities for drug development and biological applications. Recent studies have highlighted its potential in metabolic labeling, structural biology, and targeted therapeutics. The integration of deuterium atoms into the thymine framework not only alters its physicochemical properties but also provides insights into isotope effects in biological systems.

The Thymine-alpha,alpha,alpha,6-d4 molecule is characterized by the substitution of four hydrogen atoms with deuterium at specific positions, namely the alpha-carbons of the pyrimidine ring and the 6-position of the methyl group. This modification is critical for kinetic isotope effects and quantum mechanical studies, as deuterium's heavier mass influences reaction rates and molecular dynamics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that Thymine-alpha,alpha,alpha,6-d4 exhibits enhanced thermal stability compared to its hydrogenated counterpart, making it a promising candidate for long-term stability studies in pharmaceutical formulations.

In the context of drug discovery, Thymine-alpha,alpha,alpha,6-d4 is being explored as a prodrug scaffold for targeting DNA replication pathways. Researchers at the University of Tokyo reported in 2024 that this compound can selectively inhibit thymidylate synthase, a key enzyme in DNA synthesis, without significant off-target effects. This finding aligns with the growing interest in targeted chemotherapy and precision medicine, where minimizing systemic toxicity is a priority. The CAS No. 156,054-85-2 compound is also being investigated for its potential to modulate gene expression through epigenetic mechanisms, a topic that has gained traction in recent years.

From a synthetic chemistry perspective, the preparation of Thymine-alpha,alpha,alpha,6-d4 involves advanced techniques such as radical substitution and isotope labeling. A 2023 paper in Organic Letters described a novel method for selectively deuterating the pyrimidine ring using transition metal catalysts, which significantly improved the yield and purity of the final product. This synthetic approach is crucial for pharmaceutical manufacturing, where high-purity compounds are essential for clinical trials and regulatory approval.

Applications of Thymine-alpha,alpha,alpha,6-d4 extend beyond drug development into biotechnology and diagnostic imaging. In 2024, a team at the Max Planck Institute used this compound as a metabolic tracer to study the dynamics of DNA repair mechanisms in cancer cells. The results provided new insights into the role of isotope effects in cellular processes, which could have implications for radiolabeled compounds used in positron emission tomography (PET) scans.

The CAS No. 156054-85-2 compound's potential in structural biology is another area of active research. By incorporating deuterium, scientists can enhance the NMR spectroscopy signals of nucleic acids, allowing for more precise structural analysis. A 2023 study in Nature Communications showcased how Thymine-alpha,alpha,alpha,6-d4 improved the resolution of DNA-ligand interactions, which is vital for understanding protein-DNA binding and gene regulation.

Challenges in the development of Thymine-alpha,alpha,alpha,6-d4 include optimizing its bioavailability and ensuring compatibility with biological systems. Researchers are addressing these issues through nanotechnology and drug delivery systems. For instance, encapsulating the compound in lipid nanoparticles has shown promise in improving its stability and targeting efficiency, as reported in a 2024 review in Advanced Drug Delivery Reviews.

In summary, Thymine-alpha,alpha,alpha,6-d4 represents a versatile platform for advancing biomedical science. Its unique properties, stemming from the CAS No. 156054-85-2 chemical structure, make it a valuable tool for drug discovery, biotechnology, and fundamental research. As the field continues to evolve, the potential applications of this compound are expected to expand, driving innovation in healthcare and scientific discovery.

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